molecular formula C6H3F2N3 B3054407 4,6-difluoro-1H-imidazo[4,5-c]pyridine CAS No. 60186-30-3

4,6-difluoro-1H-imidazo[4,5-c]pyridine

Cat. No. B3054407
CAS RN: 60186-30-3
M. Wt: 155.1 g/mol
InChI Key: WLJHZCGFXLCVAS-UHFFFAOYSA-N
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Description

4,6-difluoro-1H-imidazo[4,5-c]pyridine is a chemical compound with the CAS Number: 60186-30-3. It has a molecular weight of 155.11 . This compound is part of the imidazopyridines group, which are known to play a crucial role in numerous disease conditions .


Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . The exact molecular structure of 4,6-difluoro-1H-imidazo[4,5-c]pyridine is not explicitly mentioned in the available literature.


Chemical Reactions Analysis

While specific chemical reactions involving 4,6-difluoro-1H-imidazo[4,5-c]pyridine are not detailed in the available literature, imidazopyridines are known to be involved in various chemical reactions .

Scientific Research Applications

GABA A Receptor Modulators

The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors were also found in this chemical group . These inhibitors are used to treat conditions such as stomach and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome, which are all caused by stomach acid .

Aromatase Inhibitors

Imidazopyridines, including 4,6-difluoro-1H-imidazo[4,5-c]pyridine, have been found to act as aromatase inhibitors . Aromatase inhibitors are drugs that inhibit the action of aromatase, an enzyme that converts androgens into estrogens by a process called aromatization .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs were also found in this chemical group . NSAIDs are a drug class that groups together drugs that provide analgesic (pain-killing) and antipyretic (fever-reducing) effects, and, in higher doses, anti-inflammatory effects .

Antiviral Agents

This scaffold has a broad range of biological and pharmacological activities such as antiviral . Antiviral drugs are a type of medication used specifically for treating viral infections .

Antibacterial Agents

Imidazopyridines have also shown antibacterial properties . Antibacterial agents are substances that inhibit bacterial growth or kill bacteria .

Anti-Inflammatory Agents

Imidazopyridines have shown anti-inflammatory properties . Anti-inflammatory agents are substances that reduce inflammation .

Antipsychotic Agents

Imidazopyridines have shown antipsychotic properties . Antipsychotics are a group of drugs that are used to treat serious mental health conditions such as psychosis .

properties

IUPAC Name

4,6-difluoro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJHZCGFXLCVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1F)F)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418420
Record name 4,6-Difluoro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60186-30-3
Record name NSC264049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Difluoro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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